N-(11-Bromoundecanoyl)-L-glutamic acid
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Overview
Description
N-(11-Bromoundecanoyl)-L-glutamic acid is a compound that combines the properties of 11-bromoundecanoic acid and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Bromoundecanoyl)-L-glutamic acid typically involves the reaction of 11-bromoundecanoic acid with L-glutamic acid. One common method involves the use of 11-bromoundecanoyl chloride, which is prepared by reacting 11-bromoundecanoic acid with thionyl chloride. The resulting 11-bromoundecanoyl chloride is then reacted with L-glutamic acid in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(11-Bromoundecanoyl)-L-glutamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 11-bromoundecanoyl moiety can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 11-bromoundecanoic acid and L-glutamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amide derivative.
Hydrolysis: The major products are 11-bromoundecanoic acid and L-glutamic acid.
Scientific Research Applications
N-(11-Bromoundecanoyl)-L-glutamic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(11-Bromoundecanoyl)-L-glutamic acid is not well-documented. its effects are likely related to its ability to interact with biological membranes due to its amphiphilic nature. The bromine atom may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
11-Bromoundecanoic acid: A precursor in the synthesis of N-(11-Bromoundecanoyl)-L-glutamic acid.
L-Glutamic acid: An amino acid that is part of the structure of this compound.
11-Bromo-1-undecanol: Another brominated compound with similar properties.
Uniqueness
This compound is unique due to its combination of a brominated fatty acid and an amino acid. This structure imparts unique properties, such as amphiphilicity and potential reactivity, making it useful in various applications.
Properties
CAS No. |
675603-06-2 |
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Molecular Formula |
C16H28BrNO5 |
Molecular Weight |
394.30 g/mol |
IUPAC Name |
(2S)-2-(11-bromoundecanoylamino)pentanedioic acid |
InChI |
InChI=1S/C16H28BrNO5/c17-12-8-6-4-2-1-3-5-7-9-14(19)18-13(16(22)23)10-11-15(20)21/h13H,1-12H2,(H,18,19)(H,20,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
DRUBNMYMVUOWGG-ZDUSSCGKSA-N |
Isomeric SMILES |
C(CCCCCBr)CCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C(CCCCCBr)CCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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